molecular formula C16H16ClNO4 B3014018 N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105231-24-0

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B3014018
CAS No.: 1105231-24-0
M. Wt: 321.76
InChI Key: NOZCUWFKPHTHRQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyran-2-carboxamide core. Key structural features include:

  • Pyran ring: Substituted at position 2 with a carboxamide group, at position 4 with an oxo (ketone) group, and at position 5 with an ethoxy group.
  • N-substituent: A 4-chlorophenethyl group (–CH₂CH₂–C₆H₄Cl) attached to the carboxamide nitrogen.

The 4-chlorophenethyl moiety introduces both lipophilic and electron-withdrawing properties, which may influence receptor binding, solubility, and metabolic stability.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-2-21-15-10-22-14(9-13(15)19)16(20)18-8-7-11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCUWFKPHTHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for aminocarbonylation and etherification reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH), sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted phenethyl derivatives

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

This compound (CAS: 1105230-78-1) shares the same pyran-2-carboxamide core but substitutes the 4-chlorophenethyl group with a 4-butylphenyl moiety .

Structural and Physicochemical Differences :
Property N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
Molecular Formula C₁₆H₁₆ClNO₄ (hypothetical) C₁₈H₂₁NO₄
Molecular Weight ~321.5 g/mol 315.4 g/mol
Substituent 4-chlorophenethyl (Cl, aromatic) 4-butylphenyl (C₄H₉, aliphatic)
Key Properties Enhanced polarity due to Cl; moderate lipophilicity Increased lipophilicity due to butyl chain

The 4-butylphenyl group likely improves membrane permeability but may reduce solubility compared to the chlorophenethyl variant.

N-p-Chloro-phenethynorhydromorphone

While structurally distinct (benzofuroisoquinolinone core), this compound (2i in ) shares the 4-chlorophenethyl substituent, enabling a comparison of substituent effects across different scaffolds .

Pharmacological Differences :
Property This compound N-p-Chloro-phenethynorhydromorphone
Core Structure Pyran-2-carboxamide Benzofuroisoquinolinone
MOR Binding Affinity Not reported 2.3 nM (Ki)
Receptor Activity Unknown MOR/DOR agonist (δ/µ ratio = 1.2)
Respiratory Effects Not studied No suppression in rodents under normocapnia; inhibition under hypercapnia

The 4-chlorophenethyl group in both compounds may enhance MOR affinity, but core structure differences likely dictate functional selectivity and side-effect profiles.

N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

This pyrimidinecarboxamide derivative () features a chloro-dimethoxyphenyl substituent, contrasting with the simpler chlorophenethyl group in the target compound .

Substituent Positioning Effects :
  • Chlorine Placement : Para-position in the target compound vs. ortho/meta positions in the pyrimidine analogue.
  • Solubility : Additional methoxy groups may enhance solubility but reduce blood-brain barrier penetration.

Substituent-Driven Structure-Activity Relationships (SAR)

Role of the 4-Chlorophenethyl Group

  • Electron-Withdrawing Effects : The Cl atom may stabilize charge-transfer interactions with opioid receptors, as seen in ’s compound .
  • Lipophilicity : Balances solubility and membrane permeability, critical for central nervous system (CNS) targeting.

Impact of Aliphatic vs. Aromatic Substituents

  • Butylphenyl () : Increases hydrophobicity, favoring peripheral activity over CNS effects .

Biological Activity

Overview

N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the carboxamide class. Its unique structure, featuring a 4-chlorophenethyl group attached to a pyran ring, allows for various biological activities. This article focuses on its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 chlorophenethyl 5 ethoxy 4 oxo 4H pyran 2 carboxamide\text{N 4 chlorophenethyl 5 ethoxy 4 oxo 4H pyran 2 carboxamide}

This structure includes:

  • A pyran ring which is known for its diverse biological activities.
  • A carboxamide group that enhances solubility and biological interaction.
  • An ethoxy group that may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyran have shown effectiveness against various bacterial strains.

CompoundActivity TypeTarget OrganismsIC50 (µM)
4gAntibacterialGram-positive< 50
4jAntibacterialGram-negative< 75

These findings suggest that the compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies on related pyran derivatives indicate their ability to inhibit cancer cell proliferation. For example, certain derivatives demonstrated IC50 values below 100 µM against HCT-116 colon cancer cells, indicating promising anticancer activity.

CompoundCell LineIC50 (µM)
4dHCT-11675.1
4kHCT-11685.88

These results suggest that this compound may similarly inhibit cancer cell growth and could be a candidate for further development in cancer therapeutics .

The mechanisms underlying the biological activity of this compound are hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that certain pyran derivatives can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyran derivatives, including those structurally related to this compound. The study found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

Case Study: Anticancer Activity

In another investigation, the anticancer properties of pyran derivatives were assessed using a panel of human cancer cell lines. The results indicated that several compounds led to a reduction in cell viability at low micromolar concentrations, suggesting that this compound could also possess similar anticancer properties .

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